molecular formula C27H39I2N3 B14257737 3,6-Bis(dimethylamino)-10-(10-iododecyl)acridin-10-ium iodide CAS No. 477761-02-7

3,6-Bis(dimethylamino)-10-(10-iododecyl)acridin-10-ium iodide

Cat. No.: B14257737
CAS No.: 477761-02-7
M. Wt: 659.4 g/mol
InChI Key: JCGAVAMFJFFRGX-UHFFFAOYSA-M
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Description

3,6-Bis(dimethylamino)-10-(10-iododecyl)acridin-10-ium iodide is a synthetic organic compound that belongs to the acridine family. Acridine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, molecular biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(dimethylamino)-10-(10-iododecyl)acridin-10-ium iodide typically involves multiple steps:

    Formation of Acridine Core: The acridine core can be synthesized through cyclization reactions involving aromatic amines and aldehydes or ketones.

    Dimethylamino Substitution: Introduction of dimethylamino groups at positions 3 and 6 can be achieved through nucleophilic substitution reactions using dimethylamine.

    Iododecyl Chain Attachment: The iododecyl chain can be attached via alkylation reactions using iodoalkanes.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino groups.

    Reduction: Reduction reactions can occur at the acridine core or the iododecyl chain.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the acridine core or the iododecyl chain.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, amines, and other nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: May serve as a fluorescent probe for studying biological molecules and processes.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,6-Bis(dimethylamino)-10-(10-iododecyl)acridin-10-ium iodide depends on its specific application:

    Molecular Targets: The compound may interact with DNA, proteins, or other biomolecules.

    Pathways Involved: It may influence cellular pathways related to signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known acridine derivative used as a fluorescent dye.

    Proflavine: Another acridine derivative with antibacterial properties.

    Amsacrine: An acridine derivative used as an anticancer agent.

Uniqueness

3,6-Bis(dimethylamino)-10-(10-iododecyl)acridin-10-ium iodide is unique due to its specific functional groups and iododecyl chain, which may confer distinct chemical and biological properties compared to other acridine derivatives.

Properties

CAS No.

477761-02-7

Molecular Formula

C27H39I2N3

Molecular Weight

659.4 g/mol

IUPAC Name

10-(10-iododecyl)-3-N,3-N,6-N,6-N-tetramethylacridin-10-ium-3,6-diamine;iodide

InChI

InChI=1S/C27H39IN3.HI/c1-29(2)24-15-13-22-19-23-14-16-25(30(3)4)21-27(23)31(26(22)20-24)18-12-10-8-6-5-7-9-11-17-28;/h13-16,19-21H,5-12,17-18H2,1-4H3;1H/q+1;/p-1

InChI Key

JCGAVAMFJFFRGX-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=[N+]2CCCCCCCCCCI)N(C)C.[I-]

Origin of Product

United States

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